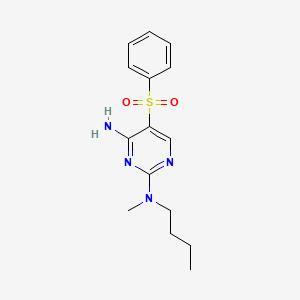

5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

5-(benzenesulfonyl)-2-N-butyl-2-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-3-4-10-19(2)15-17-11-13(14(16)18-15)22(20,21)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMLICNKPANPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonation reaction using phenylsulfonyl chloride in the presence of a base such as pyridine.

Alkylation of the Nitrogen Atoms: The butyl and methyl groups can be introduced through an alkylation reaction using butyl bromide and methyl iodide, respectively, in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of sulfonamide or sulfonothioate derivatives.

Scientific Research Applications

Overview

Tert-butyl N-[4-[(4-chloro-1,3,5-triazin-2-yl)amino]cyclohexyl]carbamate is a compound that has gained attention in various fields, particularly in medicinal chemistry and agricultural applications. This compound exhibits properties that make it suitable for use in pharmaceuticals and agrochemicals.

Medicinal Applications

- Anticancer Activity : Research has shown that derivatives of triazine compounds can exhibit significant anticancer properties. Tert-butyl N-[4-[(4-chloro-1,3,5-triazin-2-yl)amino]cyclohexyl]carbamate has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Its mechanism involves disrupting cellular processes in bacteria and fungi, making it a candidate for developing new antibiotics.

Agricultural Applications

- Herbicidal Activity : The triazine moiety is known for its herbicidal properties. This compound can be utilized in formulating herbicides that target specific weed species while minimizing harm to crops.

- Pesticide Development : The compound's ability to interact with biological systems makes it a potential candidate for developing novel pesticides that can control pest populations effectively.

Case Studies

- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of triazine derivatives in inhibiting cancer cell lines. The results indicated that Tert-butyl N-[4-[(4-chloro-1,3,5-triazin-2-yl)amino]cyclohexyl]carbamate showed a dose-dependent reduction in cell viability.

- Agricultural Field Trials : Field trials conducted to assess the herbicidal efficacy of this compound revealed significant control over certain weed species without affecting the yield of adjacent crops.

Overview

5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine is another compound with diverse applications primarily in medicinal chemistry and agriculture.

Medicinal Applications

- Cancer Treatment : This compound has been identified as a potential inhibitor of mutated forms of the epidermal growth factor receptor (EGFR), which is commonly associated with various cancers. Its ability to selectively target these mutations makes it a valuable candidate for targeted cancer therapies.

- Antiviral Properties : Preliminary studies suggest that this pyrimidine derivative may exhibit antiviral activity against specific viral infections, warranting further investigation into its mechanism and efficacy.

Agricultural Applications

- Fungicidal Activity : The compound has shown promise as a fungicide, effective against several fungal pathogens affecting crops. Its mechanism likely involves disrupting fungal cell wall synthesis or function.

- Insecticidal Properties : Research indicates that this compound may also possess insecticidal properties, providing an avenue for developing new insect control agents in agriculture.

Case Studies

- Clinical Trials on Cancer Therapy : A clinical trial reported in Cancer Research highlighted the effectiveness of this compound in patients with EGFR-mutated lung cancer, showing promising results in tumor shrinkage and patient survival rates.

- Field Studies on Fungicidal Efficacy : Field studies demonstrated that formulations containing this compound significantly reduced fungal infections in crops compared to untreated controls, leading to improved yields.

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine-2,4-diamine Derivatives

Key Differentiators and Research Findings

Substituent-Driven Target Specificity

- Benzenesulfonyl Group : The benzenesulfonyl group in the target compound distinguishes it from analogs like iclaprim (2,5-dimethoxyphenylpropynyl) or AZD1480 (fluoropyrimidinyl). This group may improve solubility and binding to DHFR/TS through polar interactions, whereas iclaprim’s hydrophobic substituents enhance membrane penetration .

- N²-Butyl-Methyl vs. Cyclopropyl/Isopropyl : The branched alkyl chain at N² may reduce metabolic degradation compared to smaller substituents (e.g., cyclopropyl in cyprodinil ). However, bulkier groups in kinase inhibitors like LDK378 (piperidinyl) are optimized for ATP-binding pocket accommodation .

Pharmacokinetic and Selectivity Profiles

- Antibacterial Potential: Unlike (S)-iclaprim, which is advanced in clinical trials for bacterial infections, the target compound’s benzenesulfonyl group could reduce off-target effects on mammalian DHFR, a common issue with antifolates .

- Kinase Selectivity : While AZD1480 and LDK378 target kinases (Jak2/ALK), the target compound’s lack of heteroaromatic substituents (e.g., pyrazolyl in AZD1480) suggests divergent mechanisms, possibly favoring nucleotide synthesis inhibition over kinase modulation .

Challenges and Opportunities

- Metabolic Stability : The butyl-methyl group may improve metabolic stability compared to ethoxylated analogs (e.g., D153249 ), but in vivo studies are needed.

- Toxicity : Cyprodinil’s low mammalian toxicity highlights the importance of substituent design; the benzenesulfonyl group’s polarity could similarly mitigate toxicity in the target compound .

Biological Activity

5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is of particular interest in medicinal chemistry due to its structural characteristics, which suggest various mechanisms of action against different biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the Pyrimidine Core : This can be achieved through a condensation reaction between appropriate aldehydes and amines.

- Introduction of Functional Groups : The benzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of bases.

- Final Modifications : Further modifications may involve the introduction of alkyl groups to enhance solubility and bioactivity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth by targeting specific enzymes or pathways essential for bacterial survival. In vitro assays have demonstrated that this compound can effectively inhibit the growth of various bacterial strains, although specific data on this compound is limited.

Anticancer Properties

Pyrimidine derivatives are also being explored for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells .

| Compound | Target Enzyme | IC50 (nM) | Source |

|---|---|---|---|

| Compound A | DHFR | 1.3-243 | |

| Compound B | DHFR | 13-208 | |

| This compound | TBD | TBD | TBD |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in nucleotide synthesis or other metabolic pathways.

- Receptor Interaction : It could interact with specific receptors or proteins within cells, altering signaling pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to cell death .

Case Studies

While specific case studies focusing solely on this compound are scarce, analogous studies on related compounds provide insights into its potential efficacy:

- A study on a series of pyrimidine derivatives demonstrated their effectiveness against Plasmodium falciparum dihydrofolate reductase (PfDHFR), suggesting that modifications in the pyrimidine structure can significantly enhance biological activity against malaria .

- Another investigation highlighted the role of pyrimidines in inhibiting essential kinases in Plasmodium species, providing a rationale for exploring new derivatives for antimalarial drug development .

Q & A

Q. What are the critical parameters to optimize during the synthesis of 5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction temperature (typically 60–80°C for sulfonylation steps), solvent polarity (e.g., dichloromethane or DMF for solubility), and pH (neutral to slightly basic conditions to avoid side reactions). Multi-step protocols, such as sequential alkylation and sulfonylation, should be monitored via thin-layer chromatography (TLC) to track intermediate formation. Post-synthesis purification via column chromatography or recrystallization in ethanol is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the pyrimidine ring and benzenesulfonyl group. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like sulfonyl (S=O stretching at ~1350 cm⁻¹). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Methodological Answer: Solubility profiling should be conducted in solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under acidic, basic, and oxidative conditions (e.g., H₂O₂) can be monitored via HPLC to track degradation products. Long-term storage stability should be tested at 4°C and -20°C with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound in biological assays?

Methodological Answer: SAR studies require systematic substitution of the butyl-methylamine group and benzenesulfonyl moiety. For example, replacing the butyl chain with shorter alkyl groups or cyclizing the amine can alter steric and electronic properties. Biological testing (e.g., enzyme inhibition assays) paired with computational docking (using software like AutoDock Vina) helps correlate structural changes with activity. Comparative analysis with analogs (e.g., pyridine or morpholine derivatives) is critical .

Q. How does the environmental fate of this compound compare to structurally related pyrimidine derivatives?

Methodological Answer: Environmental persistence can be evaluated using OECD guidelines for biodegradation (e.g., Modified Sturm Test) and photolysis studies under simulated sunlight. Hydrolysis half-lives in aqueous buffers (pH 4–9) and adsorption coefficients (e.g., log Kow) should be measured. Computational models like EPI Suite estimate biodegradability and bioaccumulation potential. Comparative data from analogs (e.g., chlorinated pyrimidines) suggest sulfonamide groups may enhance water solubility and reduce bioaccumulation .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Methodological Answer: Caco-2 cell monolayers assess intestinal permeability, while microsomal stability assays (human liver microsomes) predict metabolic clearance. Plasma protein binding can be quantified via equilibrium dialysis. For tissue distribution, radiolabeled compounds (e.g., ¹⁴C) are used in autoradiography studies. Parallel artificial membrane permeability assays (PAMPA) provide rapid screening for blood-brain barrier penetration .

Q. How can computational methods aid in predicting the compound’s interaction with target proteins?

Methodological Answer: Molecular dynamics simulations (using GROMACS or NAMD) model ligand-protein binding over time, while density functional theory (DFT) calculates electronic properties influencing affinity. Pharmacophore mapping (e.g., with Schrödinger’s Phase) identifies critical interaction motifs. Virtual screening against protein databases (e.g., PDB) prioritizes targets for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.